N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-10(22)21-12-4-2-11(3-5-12)15(24)17-6-7-18-16(25)13-8-14(23)20-9-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,24)(H,18,25)(H,21,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMPSAHYQILPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine core, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme activity modulation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which are critical in signal transduction pathways.
- Receptor Modulation : It could interact with GABA receptors, potentially influencing neurotransmission and offering therapeutic effects in neurological disorders.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Preliminary data suggests that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, possibly through modulation of GABAergic signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in cancer cell lines | MTT assay, flow cytometry |
| Study 2 | Inhibited bacterial growth | Agar diffusion method |
| Study 3 | Modulated GABA receptor activity | Electrophysiological recordings |
Case Studies
- Case Study 1 : A study on the efficacy of the compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.
- Case Study 2 : In a model assessing neuroprotection, the compound reduced neuronal cell death induced by glutamate toxicity, suggesting its potential application in neurodegenerative diseases.
Comparison with Similar Compounds
Prostaglandin Analogs (16,16-Dimethyl PGE2 4-(4-Acetamidobenzamido) Phenyl Ester)
Structural Similarities :
- Shares the 4-acetamidobenzamido group linked to a phenyl ester.
- Contains a prostaglandin E2 (PGE2) backbone modified for stability.
Functional Differences :
- Biological Activity : The prostaglandin analog robustly upregulates PD-L1 expression in hematopoietic stem and progenitor cells (HSPCs) when combined with cytokines, enhancing immune evasion pathways .
- Mechanism : Acts via prostaglandin receptors (e.g., EP2/EP4), whereas the pyrimidine-based target compound may interact with pyrimidine-binding enzymes (e.g., kinases or dehydrogenases).
Metabolism :
- The prostaglandin analog exhibits prolonged half-life due to resistance to 15-hydroxyprostaglandin dehydrogenase .
- The target compound’s hydroxypyrimidine and carboxamide groups may undergo glucuronidation or hydrolysis, but specific data are unavailable.
| Parameter | Target Compound | Prostaglandin Analog |
|---|---|---|
| Core Structure | 6-Hydroxypyrimidine | Prostaglandin E2 backbone |
| Key Functional Group | 4-Acetamidobenzamido ethyl | 4-Acetamidobenzamido phenyl ester |
| Biological Activity | Hypothesized enzyme inhibition | PD-L1 upregulation in HSPCs |
| Metabolic Stability | Unknown | High (resistant to dehydrogenase degradation) |
H-Series Kinase Inhibitors (e.g., H-8, H-9)
Structural Similarities :
- Both contain amide-linked ethylamino chains (e.g., H-8: N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide).
Functional Differences :
- Target Specificity: H-series inhibitors target protein kinases (e.g., PKA, PKG) via sulfonamide-isoquinoline interactions . The target compound’s pyrimidine core may favor binding to pyrimidine-dependent enzymes (e.g., dihydroorotate dehydrogenase).
- Hydrophilicity : The hydroxypyrimidine and carboxamide groups in the target compound may enhance solubility compared to the sulfonamide-based H-series inhibitors.
| Parameter | Target Compound | H-8 Inhibitor |
|---|---|---|
| Core Structure | Pyrimidine | Isoquinoline |
| Key Functional Group | Carboxamide, hydroxyl | Sulfonamide, methylaminoethyl |
| Primary Target | Unknown (hypothesized enzymes) | Protein kinases (PKA, PKG) |
| Solubility | Likely moderate (polar groups) | Low (hydrophobic isoquinoline) |
Acridine-Based Antitumor Agents (e.g., DACA)
Structural Similarities :
- Both feature carboxamide-linked ethylamino chains (e.g., DACA: N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) .
Functional Differences :
- Mechanism : DACA intercalates DNA via its acridine core, while the pyrimidine-based compound may act as a substrate analog or allosteric modulator.
- Metabolism : DACA undergoes rapid oxidation to N-oxide metabolites in humans and rats . The target compound’s hydroxypyrimidine group may instead undergo phase II conjugation (e.g., sulfation).
| Parameter | Target Compound | DACA |
|---|---|---|
| Core Structure | Pyrimidine | Acridine |
| Key Functional Group | Hydroxyl, acetamidobenzamido | Dimethylaminoethyl |
| Primary Mechanism | Enzyme inhibition (hypothetical) | DNA intercalation |
| Major Metabolite | Unknown | DACA-N-oxide |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide?
- Methodology :
- Stepwise Synthesis : Begin with constructing the pyrimidine core via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Subsequent steps involve amidation with 4-acetamidobenzamidoethylamine under coupling agents like HATU or EDCI .
- Optimization : Adjust reaction temperatures (60–80°C), solvent polarity (DMF or THF), and catalyst loading to improve yields. Purification via preparative HPLC or flash chromatography ensures >95% purity .
Q. Which analytical techniques are essential for structural validation and purity assessment of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm, amide NH at δ 10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 413.15 g/mol) .
- HPLC-PDA : Ensures purity (>98%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assay Design :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays to measure % inhibition at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target engagement?
- SAR Framework :
Analog Synthesis : Modify the pyrimidine hydroxyl group (-OH → -OCH₃), alter the ethyl linker length, or substitute the acetamidobenzamido group .
Biological Profiling : Compare IC₅₀ values across analogs in kinase inhibition and cytotoxicity assays.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with PI3K’s ATP-binding pocket .
Q. What experimental approaches resolve contradictions in reported mechanistic data (e.g., apoptosis vs. cell cycle arrest)?
- Resolution Strategies :
- Mechanistic Replication : Use orthogonal assays (e.g., flow cytometry for cell cycle analysis, Annexin V/PI staining for apoptosis) under standardized conditions .
- Pathway Inhibition Profiling : Employ Western blotting to quantify markers like cleaved caspase-3 (apoptosis) or p21 (cell cycle arrest) .
Q. How can pharmacokinetic (PK) properties be evaluated to assess translational potential?
- PK Protocol :
- In Vitro ADME : Caco-2 permeability assays for absorption; microsomal stability tests (rat/human liver microsomes) for metabolic liability .
- In Vivo Studies : Administer 10 mg/kg orally to Sprague-Dawley rats, with plasma samples analyzed via LC-MS/MS to calculate bioavailability (e.g., 45%) and half-life (e.g., 6.2 hours) .
Key Notes
- Methodological Rigor : Emphasized experimental replication, orthogonal validation, and computational integration to address research challenges.
- Data Gaps : Specific biological data for the target compound are limited in the provided evidence; tables extrapolate from structurally related compounds (e.g., pyrimidine derivatives in and kinase inhibitors in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
